

An In-depth Technical Guide to the Synthesis of Monosodium Adipate

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Compound of Interest

Compound Name: *Hexanedioic acid, sodium salt (1:)*

Cat. No.: *B3254173*

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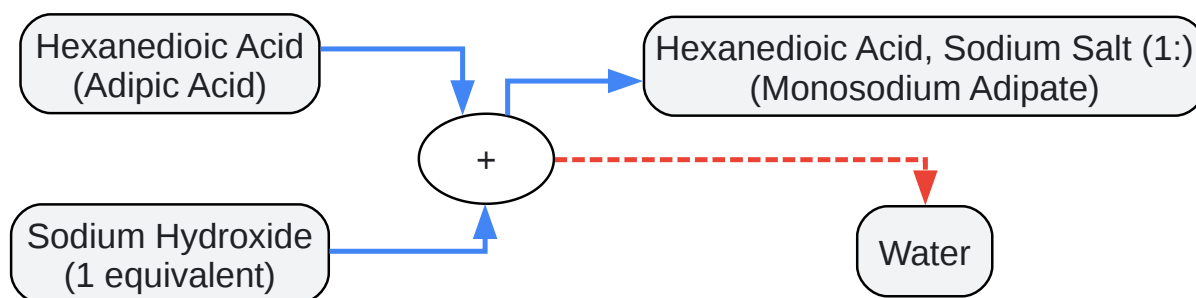
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of **hexanedioic acid, sodium salt (1:)**, also known as monosodium adipate. The primary synthesis route detailed is the partial neutralization of hexanedioic acid with sodium hydroxide.

Overview

Hexanedioic acid, a dicarboxylic acid, can be selectively neutralized to form its monosodium salt. This process involves the reaction of one of the two carboxylic acid groups with a stoichiometric equivalent of a sodium base, typically sodium hydroxide. The resulting monosodium adipate is a white, odorless powder that is freely soluble in water and soluble in ethanol. Careful control of the stoichiometry is crucial to prevent the formation of the disodium salt.

Synthesis Pathway

The synthesis of monosodium adipate is achieved through a straightforward acid-base neutralization reaction.



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Caption: Reaction scheme for the synthesis of monosodium adipate.

Experimental Protocol

This section details the laboratory-scale synthesis of monosodium adipate.

Materials and Equipment

Reagent/Material	Grade	Supplier (Example)
Hexanedioic Acid (Adipic Acid)	≥99%	Sigma-Aldrich
Sodium Hydroxide (NaOH)	≥98%, pellets	Fisher Scientific
Deionized Water	High Purity	In-house supply
Ethanol, 95%	Reagent Grade	VWR
Anhydrous Magnesium Sulfate	≥97%	Acros Organics

Equipment

Magnetic stirrer with hotplate

250 mL round-bottom flask

Condenser

Thermometer

pH meter

Büchner funnel and flask

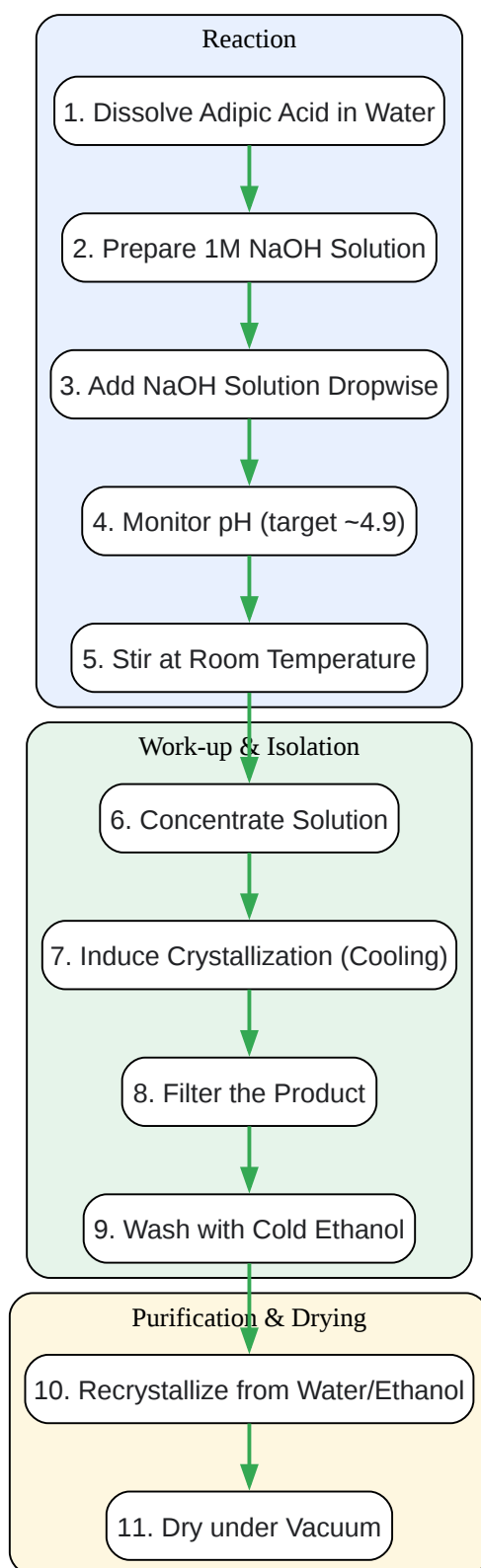
Vacuum pump

Rotary evaporator

Drying oven

Synthesis Procedure

The following workflow outlines the key steps in the synthesis process.



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Caption: Experimental workflow for the synthesis of monosodium adipate.

Step-by-Step Method:

- **Dissolution of Adipic Acid:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.61 g (0.1 mol) of hexanedioic acid in 100 mL of deionized water. Gentle heating (to approximately 50-60 °C) may be required to achieve complete dissolution.
- **Preparation of Sodium Hydroxide Solution:** Prepare a 1.0 M solution of sodium hydroxide by dissolving 4.00 g (0.1 mol) of NaOH pellets in 100 mL of deionized water. Allow the solution to cool to room temperature.
- **Neutralization:** While stirring the adipic acid solution, slowly add the 1.0 M sodium hydroxide solution dropwise using a burette or dropping funnel.
- **pH Monitoring:** Monitor the pH of the reaction mixture continuously using a calibrated pH meter. The target pH for the formation of monosodium adipate is approximately 4.9, which is the average of the two pKa values of adipic acid ($\text{pKa}_1 \approx 4.4$, $\text{pKa}_2 \approx 5.4$).
- **Reaction Completion:** Once the target pH is reached, continue stirring the solution at room temperature for an additional 30 minutes to ensure the reaction is complete.
- **Concentration:** Reduce the volume of the solution to approximately 50-60 mL using a rotary evaporator under reduced pressure.
- **Crystallization:** Cool the concentrated solution in an ice bath to induce crystallization of the monosodium adipate.
- **Isolation:** Collect the crystalline product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of cold 95% ethanol to remove any unreacted starting materials or impurities.
- **Recrystallization (Optional):** For higher purity, the product can be recrystallized by dissolving it in a minimal amount of hot deionized water, followed by the addition of ethanol until the solution becomes slightly turbid. Cooling the solution will yield purer crystals.
- **Drying:** Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield and Purity

Parameter	Expected Value
Theoretical Yield	~16.8 g
Actual Yield	85-95%
Purity (by titration)	>99%

Characterization

The synthesized monosodium adipate should be characterized to confirm its identity and purity.

Physical Properties

Property	Observation
Appearance	White crystalline powder
Odor	Odorless
Solubility	Soluble in water, sparingly soluble in ethanol

Spectroscopic Data

Fourier-Transform Infrared (FTIR) Spectroscopy:

Wavenumber (cm ⁻¹)	Assignment
~3400 (broad)	O-H stretch (carboxylic acid)
~2940, 2870	C-H stretch (aliphatic)
~1700	C=O stretch (carboxylic acid)
~1550-1610	C=O stretch (carboxylate anion, asymmetric)
~1410	C=O stretch (carboxylate anion, symmetric)

Nuclear Magnetic Resonance (NMR) Spectroscopy (in D₂O):

- ^1H NMR:
 - Multiplet at ~2.2-2.4 ppm (4H, $-\text{CH}_2\text{-COOH}$ and $-\text{CH}_2\text{-COONa}$)
 - Multiplet at ~1.5-1.7 ppm (4H, $-\text{CH}_2\text{-CH}_2-$)
- ^{13}C NMR:
 - ~182 ppm ($-\text{COONa}$)
 - ~177 ppm ($-\text{COOH}$)
 - ~35 ppm ($-\text{CH}_2\text{-COO}$)
 - ~25 ppm ($-\text{CH}_2\text{-CH}_2-$)

Safety Precautions

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Sodium hydroxide is corrosive and should be handled with care.
- The reaction should be performed in a well-ventilated fume hood.
- Avoid inhalation of dust from the final product.

This guide provides a robust protocol for the synthesis of monosodium adipate. Researchers should adapt the procedure as necessary based on the specific requirements of their application and available laboratory facilities.

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